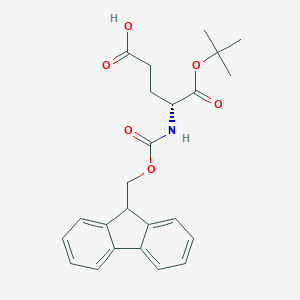

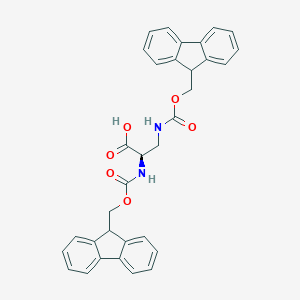

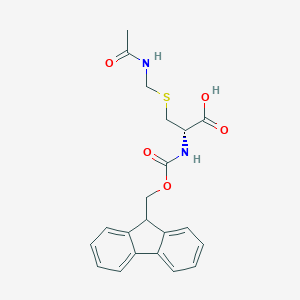

Fmoc-Dap(Adpoc)-OH

Descripción general

Descripción

Synthesis Analysis

A novel methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab, and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids . This approach allows for the controlled introduction of methyl groups onto the Dap residue, enhancing peptide stability and functionality.

Aplicaciones Científicas De Investigación

Biocompatible Material for Biomedical Applications

Fmoc-Dap(Adpoc)-OH can be used to create peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biomedical applications. These include drug delivery systems and diagnostic tools for imaging, leveraging the compound’s ability to form self-supporting hydrogels .

Drug Delivery Systems

The hydrogel-forming properties of Fmoc-Dap(Adpoc)-OH make it an excellent candidate for developing drug delivery systems. These systems can be designed to release therapeutic agents in a controlled manner, targeting specific areas in the body for treatment .

Diagnostic Imaging

In diagnostic imaging, Fmoc-Dap(Adpoc)-OH-based hydrogels can be used as contrast agents or carriers for imaging compounds. This application takes advantage of the compound’s biocompatibility and its ability to enhance the quality of imaging results .

Cell Cultivation

The compound’s properties are beneficial for cell cultivation, providing a supportive environment that mimics natural tissue. This can be particularly useful in tissue engineering and regenerative medicine .

Bio-Templating

Fmoc-Dap(Adpoc)-OH can serve as a bio-template for the development of complex structures at the nanoscale. This application is crucial in nanotechnology and materials science, where precision and control over material properties are essential .

Optical Applications

Due to its unique molecular structure, Fmoc-Dap(Adpoc)-OH can be utilized in optical applications, such as the development of optical sensors or devices that require specific light-responsive properties .

Catalytic Properties

The compound may exhibit catalytic properties that can be harnessed in various chemical reactions. This could lead to advancements in synthetic chemistry and industrial processes .

Therapeutic and Antibiotic Properties

Research suggests that Fmoc-Dap(Adpoc)-OH could have therapeutic and antibiotic properties, making it a potential candidate for developing new treatments against bacterial infections and other diseases .

MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic RSC Publishing - Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks

Direcciones Futuras

Mecanismo De Acción

Target of Action

Fmoc-Dap(Adpoc)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a key player in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Dap(Adpoc)-OH are primarily related to the self-assembly of peptides . The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .

Pharmacokinetics

The compound’s reactivity has been probed during the synthesis of side chain mono- or bis-methylated fmoc-dap, -dab and -orn amino acids .

Result of Action

The molecular and cellular effects of Fmoc-Dap(Adpoc)-OH’s action are primarily seen in the formation of functional materials . The compound’s ability to promote the self-assembly of peptides can lead to the creation of unique and tunable morphologies of different functionalities .

Action Environment

The action of Fmoc-Dap(Adpoc)-OH can be influenced by environmental factors such as pH and buffer ions . These factors can affect the compound’s self-assembly process and, consequently, its efficacy and stability .

Propiedades

IUPAC Name |

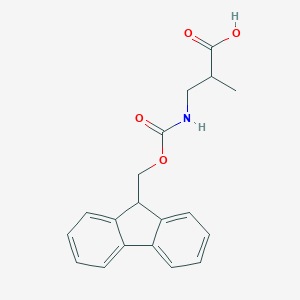

(2S)-3-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O6/c1-31(2,32-14-19-11-20(15-32)13-21(12-19)16-32)40-29(37)33-17-27(28(35)36)34-30(38)39-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-10,19-21,26-27H,11-18H2,1-2H3,(H,33,37)(H,34,38)(H,35,36)/t19?,20?,21?,27-,32?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVLFKGBPWDJCQ-BAJPBUPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Dap(Adpoc)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.